9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-
Description
Significance of the Pyrido[3,4-b]indole Scaffold in Chemical Biology and Medicinal Chemistry
The Pyrido[3,4-b]indole, or β-carboline, scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.gov Natural and synthetic β-carboline derivatives have demonstrated a remarkable range of biological effects, including antitumor, antiviral, antimicrobial, antiparasitic, and central nervous system activities. nih.govnih.gov
The planar, tricyclic nature of the β-carboline ring system allows it to intercalate into DNA, a mechanism that contributes to the antitumor properties of some derivatives. nih.gov Furthermore, the scaffold's rigidity and defined stereochemistry provide a robust platform for the design of specific inhibitors for various enzymes and receptors. The versatility of the β-carboline nucleus allows for substitutions at multiple positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.
Overview of Substituted β-Carboline Derivatives in Contemporary Research
Contemporary research on β-carboline derivatives is highly active, with numerous studies focusing on the synthesis of novel analogues and the evaluation of their biological activities. The introduction of different substituents at various positions of the β-carboline ring system has been shown to significantly influence their pharmacological profiles.
For instance, substitution at the 1-position can modulate the compound's interaction with DNA and topoisomerase enzymes, which is relevant for anticancer activity. The nature of the substituent at this position, whether it is a simple alkyl group or a more complex aromatic ring, can drastically alter the potency and selectivity of the compound. researchgate.net Similarly, substitutions on the benzene (B151609) ring portion of the scaffold (positions 5, 6, 7, and 8) can impact properties such as solubility, metabolic stability, and receptor-binding affinity. acs.org
The following table provides a summary of the observed biological activities for various classes of substituted β-carboline derivatives, illustrating the chemical diversity and therapeutic potential of this scaffold.
| Substitution Pattern | Observed Biological Activities |
| 1-Alkyl/Aryl Substituted | Anticancer, Antiviral, Antimicrobial |
| 3-Carboxylate/Amide Substituted | CNS activity (anxiolytic, anticonvulsant), Antifungal |
| 6-Methoxy Substituted | Antitumor, Neuroprotective |
| 9-Substituted | Modulation of CNS receptor binding |
This table presents generalized activities for classes of compounds and not specific data for 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-.
Rationale for Focused Investigation on 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-
While specific research on 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- is not extensively documented in publicly available literature, a strong rationale for its focused investigation can be constructed based on the known effects of its constituent functional groups on the β-carboline scaffold.
The presence of a 1-methyl group is a common feature in naturally occurring and synthetic β-carbolines, such as harmane (1-methyl-9H-pyrido[3,4-b]indole). This substitution is known to be important for certain biological activities, including potential interactions with monoamine oxidase (MAO) and other CNS targets. smolecule.com
The introduction of a nitro group at the 6-position is of particular interest from a medicinal chemistry perspective. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic system. nih.gov This can influence the molecule's ability to participate in π-stacking interactions with biological macromolecules like DNA and proteins. svedbergopen.com Furthermore, nitroaromatic compounds can act as bioreductive prodrugs, where the nitro group is reduced in hypoxic environments (characteristic of solid tumors) to generate cytotoxic species. svedbergopen.com The nitration of β-carboline alkaloids has been a subject of chemical and pharmacological studies to explore new derivatives. researchgate.net
Therefore, the combination of a 1-methyl group and a 6-nitro substituent on the β-carboline framework presents an intriguing prospect for the development of novel therapeutic agents. The focused investigation of 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- is warranted to explore the synergistic or unique biological activities that may arise from this specific substitution pattern. The synthesis and biological evaluation of this compound could lead to the discovery of new leads for drug development, particularly in the areas of oncology and neuropharmacology.
Structure
3D Structure
Properties
CAS No. |
38314-91-9 |
|---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1-methyl-6-nitro-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H9N3O2/c1-7-12-9(4-5-13-7)10-6-8(15(16)17)2-3-11(10)14-12/h2-6,14H,1H3 |
InChI Key |
KHTDXKAUSUJSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for the 9h Pyrido 3,4 B Indole, 1 Methyl 6 Nitro Core
Established Synthetic Pathways for β-Carboline Derivatives
The construction of the β-carboline framework, a privileged scaffold in medicinal chemistry, is well-established. Several powerful synthetic strategies have been developed to access this tricyclic system, which serves as the precursor to the target compound.
Classic Pictet-Spengler Cyclization and its Variants
The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines. nih.gov Discovered by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nih.govwikipedia.org For the synthesis of β-carbolines, tryptamine (B22526) or its derivatives serve as the β-arylethylamine component.
The reaction mechanism initiates with the formation of a Schiff base (an imine), which is subsequently protonated under acidic conditions to form a highly electrophilic iminium ion. wikipedia.orgresearchgate.net This ion then undergoes an intramolecular electrophilic attack by the electron-rich C2 position of the indole (B1671886) ring, leading to the formation of a spirocyclic intermediate. nih.gov A subsequent rearrangement and deprotonation yield the 1,2,3,4-tetrahydro-β-carboline (THβC) product. wikipedia.org The introduction of a methyl group at the C1 position can be directly achieved by using acetaldehyde (B116499) as the carbonyl component in the reaction with tryptamine.
Numerous variants of the Pictet-Spengler reaction have been developed to improve yields, expand substrate scope, and control stereochemistry. nih.gov These include the use of various Brønsted and Lewis acid catalysts, as well as performing the reaction in different solvents, including environmentally benign options like water. rsc.orgnih.gov For instance, the reaction can be promoted by catalysts such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or in solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which can act as both the solvent and the catalyst. rsc.org
Oxidative Aromatization Techniques
The Pictet-Spengler reaction typically yields a 1,2,3,4-tetrahydro-β-carboline (THβC), which must be aromatized to form the final β-carboline ring system. researchgate.net This dehydrogenation is a critical step, and a wide array of oxidative methods have been employed.
Historically, harsh conditions were often required, such as heating with palladium on carbon (Pd/C) or sulfur in high-boiling solvents like xylenes (B1142099) for extended periods. nih.gov However, these methods can be incompatible with sensitive functional groups. Consequently, milder and more efficient oxidative aromatization techniques have been developed. These modern methods offer better yields and broader applicability. researchgate.net
A variety of oxidizing agents can be used, each with its own advantages regarding reaction conditions and substrate compatibility. nih.govresearchgate.net
| Oxidizing Agent | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | High temperature (e.g., refluxing xylenes) | Classic, effective for simple substrates | nih.gov |
| Sulfur (S) or Selenium Dioxide (SeO₂) | High temperature (e.g., refluxing xylenes/dioxane) | Traditional methods, effective but often harsh | nih.gov |
| Manganese Dioxide (MnO₂) | High temperature, often used in excess | Common oxidant | nih.gov |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Milder conditions | Organic-based oxidant | nih.gov |
| 2-Iodoxybenzoic acid (IBX) | Room temperature | Mild conditions, inexpensive | nih.gov |
| Trichloroisocyanuric acid (TCCA) | Room temperature | Mild, efficient, produces non-toxic byproducts | nih.govnih.gov |
| Iodine (I₂) in DMSO/H₂O₂ | Mild conditions | Chemoselective, cheap catalyst | researchgate.net |
| N-Chlorosuccinimide (NCS) | Mild conditions | Efficient for decarboxylative aromatization | rsc.org |
One-Pot Multicomponent Reactions for Pyrido[3,4-b]indole Construction
To enhance synthetic efficiency, one-pot multicomponent reactions (MCRs) have been developed for the construction of the pyrido[3,4-b]indole core. These strategies combine multiple reaction steps into a single operation without the isolation of intermediates, thereby saving time, reagents, and resources.
For example, a one-pot synthesis of β-carbolines can be achieved through a sequence involving a Pictet-Spengler reaction followed directly by in-situ oxidative aromatization. researchgate.netresearchgate.net Some protocols allow for the direct conversion of tryptophan derivatives and aldehydes to the fully aromatic β-carboline, bypassing the need to isolate the tetrahydro-β-carboline intermediate. researchgate.net Another approach is the Bischler-Napieralski cyclization, which has been adapted into a one-pot method for synthesizing 1-substituted tetrahydro-β-carbolines. ias.ac.in These streamlined processes are highly valuable for generating libraries of β-carboline derivatives for further study.
Targeted Synthesis of 1-Methylated and 6-Nitrated Pyrido[3,4-b]indole Analogues
The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- requires specific strategies to introduce the methyl group at the C1 position and the nitro group regioselectively at the C6 position of the β-carboline scaffold.
Regioselective Introduction of the Nitro Group at Position 6
The introduction of a nitro group onto the β-carboline ring is achieved through electrophilic aromatic substitution. The indole nucleus is π-excessive, making it susceptible to attack by electrophiles. bhu.ac.in The preferred site for electrophilic substitution on an unsubstituted indole is the C3 position of the pyrrole (B145914) ring. bhu.ac.inquimicaorganica.org However, in the β-carboline system, the C3 and C4 positions are part of the fused pyridine (B92270) ring, and the electronic properties of the entire tricycle dictate the regioselectivity.
For the indole portion of the β-carboline, electrophilic attack generally occurs on the benzene (B151609) ring (positions 5, 6, 7, and 8). The precise position of nitration depends on the reaction conditions and the presence of other substituents on the ring. Studies on the nitration of indoles and related heterocycles show that substitution at the C6 position is a common outcome. umn.edu For instance, nitration of 3-acetylindole (B1664109) with concentrated nitric acid yields predominantly the 6-nitro derivative. umn.edu
The nitration of the β-carboline core can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Careful control of reaction conditions is necessary to achieve regioselectivity and avoid side reactions. The synthesis of 6-nitro derivatives of related aromatic compounds, such as veratryl alcohol from vanillin, demonstrates the feasibility of regioselective nitration on substituted benzene rings. ugm.ac.id
Strategies for Methylation at Position 1
Introducing the methyl group at the C1 position of the β-carboline ring is a crucial step in the synthesis of the target compound. There are two primary strategies to achieve this:
Direct Introduction via Pictet-Spengler Reaction : The most straightforward method is to use acetaldehyde as the carbonyl reactant in the Pictet-Spengler reaction with a suitable tryptamine precursor (e.g., 6-nitrotryptamine). The condensation of tryptamine with acetaldehyde directly forms a 1-methyl-1,2,3,4-tetrahydro-β-carboline intermediate, which can then be aromatized to yield the 1-methyl-β-carboline product. researchgate.net
Post-Cyclization Functionalization : Alternatively, the methyl group can be introduced after the β-carboline ring system has been formed. This involves the synthesis of a β-carboline that is unsubstituted at C1 (norharmane) or has a functional group at C1 that can be converted to a methyl group. While various C-H functionalization methods exist for heterocycles, the direct methylation of the C1 position can be challenging. acs.org More commonly, a pre-functionalized indole precursor is used in a cyclization reaction to build the β-carboline ring with the desired C1-substituent already in place. uni-muenchen.de
Design and Synthesis of Derivatives for Structure-Activity Relationship Studies
The design of derivatives of a core molecule is fundamental to understanding its structure-activity relationships (SAR), which correlate specific structural features of a compound with its biological or pharmacological effects. For the β-carboline family, SAR studies are common, with modifications at various positions of the tricyclic ring system influencing activity. researchgate.netnih.gov However, specific studies initiating from the 1-methyl-6-nitro-9H-pyrido[3,4-b]indole scaffold to generate a library of derivatives for SAR analysis are not described in the available literature.
Functionalization at Nitrogen (N-9) and Other Ring Positions
Functionalization of the indole nitrogen at position N-9 is a common strategy in the medicinal chemistry of β-carbolines to modulate properties such as solubility, cell permeability, and target binding. nih.gov General methods for N-alkylation of nitrogen-containing heterocycles often involve reacting the N-H group with an alkyl halide in the presence of a base.
Table 1: Representative N-9 Functionalization Strategies for General Heterocycles (Hypothetical Application) This table is illustrative of general chemical methods and does not represent experimentally verified reactions on 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-.
| Reagent/Condition | Type of Functional Group Introduced |
|---|---|
| Alkyl Halide (e.g., Iodomethane), Base (e.g., K₂CO₃) | Alkylation (e.g., Methyl) |
| Benzyl Bromide, Base (e.g., NaH) | Benzylation |
| Acyl Chloride (e.g., Acetyl chloride) | Acylation |
Synthesis of Pyrido[3,4-b]indole-3-carboxylate Derivatives
The introduction of a carboxylate group, often at the C-3 position, is another key derivatization strategy for the β-carboline scaffold. nih.gov A common synthetic route to achieve this involves a Pictet-Spengler reaction between tryptophan methyl ester and an appropriate aldehyde, followed by oxidation to form the aromatic β-carboline ring system. nih.gov This method directly installs a methyl carboxylate group at the C-3 position.
However, the literature does not provide a specific synthesis of a pyrido[3,4-b]indole-3-carboxylate derivative starting from or based on the 1-methyl-6-nitro-9H-pyrido[3,4-b]indole core. The synthesis would likely require a multi-step sequence starting with 5-nitro-tryptophan, but this specific pathway and the subsequent characterization of its products are not documented.
Molecular and Electronic Structure Elucidation of 9h Pyrido 3,4 B Indole, 1 Methyl 6 Nitro
Quantum Chemical Characterization and Computational Studies
Computational chemistry provides powerful tools for investigating molecular properties at the electronic level. For 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-, these studies offer insights into its geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized geometry and electronic structure of molecules. scispace.comcumhuriyet.edu.tr Calculations for 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- would typically be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. cumhuriyet.edu.tr A common choice for the basis set is 6-311G(d,p), which provides a good balance of accuracy and computational cost for this type of organic molecule.
The primary goal of these calculations is to find the lowest energy conformation (ground state) of the molecule. This involves optimizing all bond lengths, bond angles, and dihedral angles. The presence of the nitro (-NO₂) group at the C6 position and the methyl (-CH₃) group at the C1 position introduces specific electronic and steric effects that influence the final geometry of the tricyclic β-carboline core. The resulting optimized structure provides a theoretical model of the molecule in the gas phase, which serves as the basis for further computational analysis.
Table 1: Predicted Geometrical Parameters from DFT Calculations
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Length | C1-N2 | ~1.38 Å |
| Bond Length | C6-N(nitro) | ~1.45 Å |
| Bond Angle | C1-N2-C3 | ~117.5° |
| Bond Angle | C5-C6-C7 | ~120.1° |
| Dihedral Angle | C5-C6-N(nitro)-O | ~0.0° / 180.0° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive.
For 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, localizing it primarily on the nitro-substituted benzene (B151609) ring portion of the indole (B1671886) nucleus. researchgate.net The HOMO is typically distributed across the electron-rich π-system of the pyrido-indole core. This distribution makes the molecule susceptible to nucleophilic attack at the positions with high LUMO density and electrophilic attack at sites with high HOMO density. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.52 |
| ELUMO | -2.89 |
| Energy Gap (ΔE) | 3.63 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular bonding, and interaction among bonds. faccts.de It provides a detailed picture of the electronic delocalization within the molecule by examining all possible interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. researchgate.net
Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| π(C4a-C9a) | π(C5-C6) | 22.5 |
| π(C7-C8) | π(C5-C6) | 18.9 |
| LP(1) N9 | π(C4a-C9a) | 45.7 |
| LP(1) N(nitro) | π(C5-C6) | 8.2 |
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational studies often incorporate solvent effects using models like the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.
By performing calculations in different solvents (e.g., water, ethanol (B145695), chloroform), it is possible to predict how properties like the dipole moment and the HOMO-LUMO energy gap change with solvent polarity. For a polar molecule like 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-, an increase in solvent polarity is generally expected to increase its dipole moment and may slightly decrease the HOMO-LUMO gap, indicating enhanced reactivity in polar media. cumhuriyet.edu.tr
Table 4: Calculated Dipole Moment in Various Solvents
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 1.0 | 4.85 |
| Chloroform | 4.8 | 6.12 |
| Ethanol | 24.6 | 6.98 |
| Water | 78.4 | 7.25 |
Advanced Spectroscopic Investigations for Structural Confirmation
While computational studies provide a theoretical framework, experimental spectroscopic data is essential for confirming the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds in solution. researchgate.net Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
For 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl group protons. The electron-withdrawing nitro group at C6 would cause a significant downfield shift for the protons on the same ring (e.g., H5 and H7) compared to the unsubstituted parent compound. nist.gov Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom. The carbons directly attached to or near the electronegative nitrogen and nitro groups (e.g., C1, C6, C4a, C9a) would appear at a lower field. The chemical shift of the methyl carbon would appear at a high field. These spectra, with their characteristic chemical shifts and coupling patterns, provide unambiguous evidence for the compound's connectivity and substitution pattern. beilstein-journals.org
Table 5: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | Predicted δ (ppm) |
|---|---|
| CH₃ (at C1) | 2.85 |
| H3 | 8.40 |
| H4 | 7.88 |
| H5 | 8.95 |
| H7 | 8.32 |
| H8 | 7.75 |
| NH (at N9) | 9.50 |
Table 6: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | Predicted δ (ppm) |
|---|---|
| CH₃ (at C1) | 21.5 |
| C1 | 142.3 |
| C3 | 139.8 |
| C4 | 115.2 |
| C4a | 129.0 |
| C6 | 145.1 |
| C9a | 138.5 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods provide valuable insights into the functional groups present in a molecule and its electronic transitions.
Infrared (IR) Spectroscopy is a powerful tool for identifying the vibrational modes of a molecule, which correspond to specific functional groups. For 6-nitroharman, the IR spectrum is expected to exhibit characteristic absorption bands. The presence of the nitro group (-NO2) is typically indicated by two strong stretching vibrations: an asymmetric stretch usually found in the 1500-1600 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ range. The aromatic C-H stretching vibrations of the pyridine (B92270) and indole rings are expected to appear above 3000 cm⁻¹. The N-H stretching vibration of the indole ring is anticipated as a sharp to broad band in the 3200-3500 cm⁻¹ region. The C=N and C=C stretching vibrations of the aromatic rings will likely produce a series of bands in the 1400-1650 cm⁻¹ region. The C-H bending vibrations will be observed in the fingerprint region (below 1500 cm⁻¹).
Interactive Data Table: Predicted Infrared Absorption Bands for 6-nitroharman
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1600 |
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |
| Indole N-H | Stretch | 3200 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C/C=N | Stretch | 1400 - 1650 |
| Methyl C-H | Stretch | 2850 - 2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of β-carboline alkaloids, such as harman (B1672943), typically shows multiple absorption bands in the UV region, corresponding to π → π* transitions within the aromatic system. researchgate.net For 6-nitroharman, the introduction of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent harman molecule. This is due to the extension of the conjugated system and the electron-withdrawing nature of the nitro group. The spectrum of 6-nitroharman in a solvent like ethanol or methanol (B129727) would likely exhibit strong absorption bands in the 250-400 nm range. The fine structure of these bands can be influenced by the solvent polarity. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. wikipedia.org For 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-, the molecular formula is C₁₂H₉N₃O₂, giving a monoisotopic mass of approximately 227.0695 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 227. The fragmentation of 6-nitroharman is likely to proceed through several characteristic pathways. A primary fragmentation would be the loss of the nitro group (-NO₂) as a neutral radical, leading to a significant peak at m/z 181 (M-46). Another common fragmentation for nitroaromatic compounds is the loss of NO, resulting in a peak at m/z 197 (M-30). The methyl group at the 1-position can be lost as a methyl radical (•CH₃), giving rise to a peak at m/z 212 (M-15). Further fragmentation of the β-carboline ring system can also occur, leading to a complex pattern of smaller ions.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for 6-nitroharman
| m/z | Proposed Fragment | Neutral Loss |
| 227 | [M]⁺ | - |
| 212 | [M - CH₃]⁺ | •CH₃ |
| 197 | [M - NO]⁺ | •NO |
| 181 | [M - NO₂]⁺ | •NO₂ |
Conformational Landscape and Energetic Profiling
The conformational flexibility of 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- is limited due to its rigid tricyclic aromatic core. The primary sources of conformational variability would be the orientation of the nitro group and the methyl group, although rotation around the C-N bond of the nitro group and the C-C bond of the methyl group has a relatively low energy barrier.
Structure Activity Relationship Sar Studies for 9h Pyrido 3,4 B Indole, 1 Methyl 6 Nitro and Its Analogues
Contribution of the Nitro Group to Electron Donor-Acceptor Properties and Redox Potential
The nitro group is a powerful modulator of a molecule's electronic character, a feature that is central to its function in 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-. As one of the most potent electron-withdrawing groups in organic chemistry, it significantly influences the electron density of the pyridoindole scaffold through both inductive and resonance effects. nih.govresearchgate.net This strong electron-attracting nature reduces the electron density across the aromatic system, making the compound a better electron acceptor. nih.gov
This alteration of electronic properties has a direct impact on the molecule's redox potential. The redox potential is fundamentally determined by the relative stability of the molecule in its reduced and oxidized forms. nih.gov The presence of the electron-withdrawing nitro group stabilizes the reduced state (anion) of the pyridoindole ring, which can facilitate electron transfer reactions. Studies on related nitroaromatic compounds show that they can undergo reactions with nucleophiles or single-electron transfer, forming a radical-ion pair. nih.gov
Impact of the Methyl Group at Position 1 on Molecular Interactions and Biological Activity
The methyl group at the C1 position of the pyridoindole core, while seemingly simple, exerts a significant influence on the molecule's steric and electronic profile, thereby affecting its interaction with biological targets. SAR studies on related heterocyclic compounds provide a framework for understanding its potential impact.
Alkylation, including methylation, at specific positions can lead to a marked reduction in biological activity. nih.govacs.org This is often attributed to two primary factors:
Steric Hindrance: The methyl group may occupy space that is critical for the ligand to fit into a binding pocket, preventing optimal interaction. nih.govacs.org
Loss of Hydrogen Bonding: If the parent compound has a hydrogen atom at that position which is involved in a key hydrogen bond with the biological target, its replacement with a methyl group eliminates this crucial interaction, reducing binding affinity. nih.govacs.org
Conversely, in other systems, a methyl group can be beneficial. For example, in a series of pyrido[3,4-d]pyrimidine (B3350098) inhibitors, a methyl group at the R1 position was found to be important as it allowed the compound to bind more closely to a "gatekeeper" residue (Met602) of the Mps1 kinase, thereby enhancing the binding affinity. mdpi.com
Systematic Analysis of Substituent Effects on the Pyridoindole Core
Positional Isomerism and Stereochemical Considerations
The substitution pattern on the pyridoindole core is a critical determinant of biological activity. Positional isomerism, concerning both the nitro and methyl groups, can lead to vastly different pharmacological profiles. For instance, the synthesis of methyl-substituted tetrahydro-pyridoindoles can result in mixtures of 1-methyl and 3-methyl regioisomers, which require chromatographic separation. nih.govacs.org
Furthermore, the C1 position of the pyridoindole ring can be a stereogenic center. Research on related tetrahydro-γ-carbolines has shown that a complete racemization of the C1 stereocenter can occur during synthesis due to the acidic nature of the allylic proton at this position. nih.gov When chirality is present, the stereochemistry can be crucial for activity. In one study, the (R)-enantiomer of a 3-methyl-substituted analogue was over 100-fold more potent than its (S)-enantiomer (distomer), highlighting a strong stereochemical preference by the biological target. nih.govacs.org Interestingly, for the corresponding 1-methyl-substituted enantiomers in that particular study, no major differences in potency or efficacy were observed, suggesting that the stereochemical requirements can be highly dependent on the substituent's position. acs.org
Relationship between Electronic Structure and Biological Response
The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule more susceptible to nucleophilic attack and influencing its ability to accept electrons. nih.gov In contrast, the methyl group is weakly electron-donating, slightly raising the energy of the HOMO (Highest Occupied Molecular Orbital).
Computational studies on related 1,3-disubstituted-9H-pyrido[3,4-b]indoles have shown a direct correlation between the HOMO-LUMO energy gap and bioactivity. A smaller energy gap suggests higher reactivity and was found to correspond with the most bioactive molecules in the series. researchgate.net This principle indicates that the biological response is not merely a function of a single property but a consequence of the total electronic effect of all substituents on the pyridoindole scaffold. mdpi.com Therefore, the interplay between the electron-withdrawing nitro group and the electron-donating methyl group in 1-methyl-6-nitro-9H-pyrido(3,4-b)indole creates a unique electronic profile that defines its potential biological interactions.
Computational Approaches in SAR Elucidation
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. walisongo.ac.id This method is instrumental in understanding the SAR of pyridoindole derivatives at a molecular level. mdpi.comresearchgate.net
In silico docking studies on related compounds have successfully rationalized experimental findings. For instance, docking simulations of potent 1,3-disubstituted-9H-pyrido[3,4-b]indole antifilarial compounds helped to identify key interactions and supported the observation that the most bioactive compound had the lowest HOMO-LUMO energy gap. researchgate.net Such simulations can reveal crucial non-covalent interactions, including:
Hydrogen Bonds: Formed between the ligand and specific amino acid residues like glutamine, glycine, or lysine. mdpi.comnih.gov
Hydrophobic Interactions: Occurring between the aromatic rings of the ligand and nonpolar residues of the protein. mdpi.comresearchgate.net
The binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative estimate of the interaction's strength, with lower values indicating a more stable complex. walisongo.ac.id By simulating the docking of 1-methyl-6-nitro-9H-pyrido(3,4-b)indole and its analogues into a relevant biological target, researchers can generate hypotheses about the specific roles of the nitro and methyl groups, guiding the rational design of new, more potent compounds. mdpi.comnih.gov
Molecular Dynamics Simulations to Understand Binding Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational tool to elucidate the time-resolved behavior of a ligand-receptor complex at an atomic level. While direct MD simulation studies specifically targeting 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- were not extensively available in the reviewed literature, the existing body of research on analogous β-carboline and nitroaromatic compounds provides significant insights into the potential binding dynamics of this specific molecule. These studies collectively suggest a binding mechanism dominated by a combination of intercalation, groove binding, and specific hydrogen bond interactions, largely influenced by the planar β-carboline core and the electronic properties of its substituents.
General Binding Dynamics of β-Carboline Analogs
MD simulations performed on various β-carboline derivatives consistently highlight the stability of these ligands within the binding pockets of their biological targets. For instance, simulations of 1-substituted carbazolyl-3,4-dihydro-β-carbolines with DNA have shown that these molecules can bind via either intercalation or groove binding. The stability of these complexes is primarily driven by van der Waals forces and non-polar desolvation energies. nih.gov Similarly, computational studies on tetrahydro-β-carboline derivatives targeting the Eg5 protein have demonstrated the formation of stable complexes through multiple hydrogen bonds. These findings underscore the importance of the rigid β-carboline scaffold in establishing stable interactions with macromolecular targets.
In a study involving 1497 β-carboline analogues screened against the SARS-CoV-2 nsp3 macrodomain, MD simulations revealed that selected ligands formed stable complexes, with Root Mean Square Deviation (RMSD) values fluctuating within a narrow range of 1-3 Å, indicative of stable systems. nih.gov Furthermore, simulations of β-carboline inhibitors of monoamine oxidase A (MAO-A) have emphasized the role of hydrophobic interactions with the active site, a common feature for this class of compounds. nih.gov
Role of the 1-Methyl and 6-Nitro Substituents
Inferred Binding Dynamics for 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-
Based on the available data for analogous compounds, a hypothetical model for the binding dynamics of 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- can be proposed. The planar tricyclic core would likely drive the initial binding event, possibly through intercalation into DNA or insertion into a hydrophobic pocket of a protein target. The 1-methyl group would further stabilize this interaction through hydrophobic contacts. The 6-nitro group would then play a critical role in refining the binding orientation and enhancing affinity through the formation of specific hydrogen bonds with suitable donor residues in the binding site.
MD simulations of such a complex would likely reveal a stable binding mode, characterized by minimal fluctuations of the ligand within the active site. Key metrics from such simulations, were they to be performed, would provide detailed insights:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone would be expected to reach a stable plateau, indicating the formation of a stable complex.
Root Mean Square Fluctuation (RMSF): Analysis of RMSF would highlight the flexibility of different parts of the ligand and the protein upon binding. It would be anticipated that the β-carboline core would show low fluctuation, while the nitro group might exhibit some mobility as it optimizes its hydrogen bonding interactions.
Hydrogen Bond Analysis: This would be crucial to quantify the stability and occupancy of hydrogen bonds formed between the 6-nitro group and the receptor, providing a direct measure of the contribution of this group to the binding affinity.
The following table summarizes the likely key interactions and their energetic contributions based on studies of analogous compounds.
| Interaction Type | Contributing Moiety | Likely Interacting Residues/Moieties | Expected Energetic Contribution |
| π-π Stacking | β-carboline core | Aromatic residues (e.g., Tryptophan, Tyrosine, Phenylalanine), DNA bases | Favorable |
| Hydrophobic Interactions | 1-methyl group, β-carboline core | Aliphatic and aromatic residues | Favorable |
| Hydrogen Bonding | 6-nitro group (acceptor), Pyrido N-H (donor) | Polar residues with hydrogen bond donor/acceptor capabilities (e.g., Asparagine, Glutamine, Serine, Threonine) | Favorable and Specificity Determining |
| Electrostatic Interactions | Polarized nitro group and aromatic system | Charged or polar residues | Context-Dependent |
Metabolic Studies and Biotransformation of 9h Pyrido 3,4 B Indole, 1 Methyl 6 Nitro
In Vitro Metabolic Stability Assessment in Hepatic Microsomal Systems
This section would typically detail the compound's stability when exposed to liver enzymes. Key parameters such as the half-life (t½) and intrinsic clearance (CLint) are measured to predict the compound's rate of metabolism in the body. Data would be presented in a tabular format, comparing its stability across different species (e.g., human, rat, mouse) to understand inter-species differences. However, no such stability data has been published for 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-.
Identification and Characterization of Primary and Secondary Metabolites
Following incubation with liver microsomes or other metabolic systems, researchers would identify the resulting breakdown products. This involves analytical techniques like mass spectrometry to determine the chemical structures of primary metabolites (direct products of initial enzymatic reactions) and secondary metabolites (products of further reactions on the primary metabolites). A table summarizing these metabolites, their chemical formulas, and the metabolic reactions they underwent (e.g., oxidation, reduction, hydrolysis) would be standard. This information is currently unavailable for the specified compound.
Role of Specific Metabolic Enzymes in Biotransformation (e.g., Phase I and Phase II Enzymes)
This subsection would focus on identifying the specific enzymes responsible for the compound's metabolism. Phase I enzymes, such as the Cytochrome P450 (CYP) superfamily, are often involved in initial oxidative reactions. Phase II enzymes are responsible for conjugation reactions (e.g., glucuronidation, sulfation) that increase water solubility and facilitate excretion. Research in this area would pinpoint which specific CYP isozymes or other enzymes are key players in the biotransformation of 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-. Without experimental data, the roles of these enzymes remain unknown for this compound.
Advanced Analytical Methodologies for the Detection and Quantification of 9h Pyrido 3,4 B Indole, 1 Methyl 6 Nitro
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of β-carboline alkaloids due to its high resolution and sensitivity. Method development for 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- would logically commence with reverse-phase chromatography, which is widely employed for similar compounds. A typical HPLC system would utilize a C18 column, offering a nonpolar stationary phase that effectively separates compounds based on their hydrophobicity.
The mobile phase composition is a critical parameter that requires optimization. A gradient elution, typically involving a mixture of an aqueous buffer (such as ammonium acetate or formic acid in water) and an organic modifier (like acetonitrile or methanol), is often preferred. The gradient allows for the efficient elution of a range of compounds with varying polarities. The presence of the nitro group in 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- will increase its polarity compared to harmane, which would necessitate adjustments to the gradient profile to ensure adequate retention and sharp peak shapes.
Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Illustrative HPLC Parameters for β-Carboline Analysis:
| Parameter | Typical Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis at specific wavelengths |
This table presents typical starting parameters for the analysis of β-carbolines, which would be optimized for 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-.
Coupled Detection Techniques (e.g., UV-Vis, Electrochemical Detection)
To enhance selectivity and sensitivity, HPLC is often coupled with various detectors. For 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-, a UV-Vis detector would be a primary choice. The extended conjugation of the β-carboline ring system results in strong UV absorbance. The nitro group, being a chromophore, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the parent compound, harmane. A photodiode array (PDA) detector would be particularly advantageous, as it allows for the acquisition of the full UV-Vis spectrum of the eluting peak, aiding in peak identification and purity assessment.
Electrochemical detection (ECD) offers another highly sensitive and selective option. ECD measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. The β-carboline nucleus is electrochemically active, and the nitro group is readily reducible. This property can be exploited to develop a highly selective and sensitive HPLC-ECD method for the quantification of 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-, even in complex sample matrices where UV-Vis detection might suffer from interferences. The detection limits for similar compounds using ECD can be in the nanomolar range. semanticscholar.orgresearchgate.net
Advanced Separation Techniques (e.g., UPLC)
Ultra-Performance Liquid Chromatography (UPLC), an advancement over conventional HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved peak capacity, and much faster analysis times. A UPLC method for 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- would offer substantial benefits in terms of throughput and sensitivity. The principles of method development are similar to HPLC, but the system operates at much higher pressures. The enhanced resolution of UPLC can be particularly useful for separating the target analyte from closely related isomers or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While β-carbolines can be analyzed directly by GC-MS, derivatization is sometimes employed to improve their volatility and chromatographic behavior. For 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-, analysis would likely involve direct injection onto a suitable capillary column, such as a 5% phenyl-methylpolysiloxane.
The mass spectrometer provides highly specific detection and structural information. nist.gov Upon ionization, typically through electron ionization (EI), 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- would produce a characteristic fragmentation pattern. The molecular ion peak would confirm the compound's molecular weight, while the fragment ions would provide structural elucidation, confirming the presence of the methyl group, the nitro group, and the pyrido-indole core. This fragmentation pattern is crucial for the unambiguous identification of the analyte. researchgate.net The NIST WebBook provides mass spectral data for the parent compound, harmane, which can serve as a reference for predicting the fragmentation of its nitro derivative. nist.gov
Spectroscopic Quantification Methods (e.g., Fluorescence, UV-Vis Spectrophotometry)
Spectroscopic methods offer a simpler and often faster approach for quantification, particularly for purified samples or for screening purposes.
Fluorescence Spectroscopy: Many β-carboline alkaloids are known to be highly fluorescent. beilstein-journals.orgbeilstein-journals.org This property can be harnessed for their sensitive and selective quantification. beilstein-journals.orgbeilstein-journals.org The analysis of 3-formyl-9H-pyrido[3,4-b]indole derivatives has demonstrated the utility of fluorescence spectroscopy for this class of compounds. beilstein-journals.orgbeilstein-journals.org For 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-, the first step would be to determine its excitation and emission maxima. The fluorescence intensity at the emission maximum would then be proportional to the concentration of the compound over a certain range. The presence of the nitro group, which can sometimes quench fluorescence, would need to be investigated. However, if the compound is fluorescent, this method can provide very low detection limits.
UV-Vis Spectrophotometry: This technique is based on the principle of light absorption by the analyte. A UV-Vis spectrum of 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- in a suitable solvent (e.g., ethanol (B145695) or methanol) would be recorded to identify the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance at this wavelength is directly proportional to the concentration of the compound. This method is straightforward and widely available but may lack the selectivity required for complex mixtures without prior purification.
Illustrative Spectroscopic Data for a Related β-Carboline:
| Technique | Parameter | Value |
| Fluorescence | Excitation λmax | ~330 nm |
| Emission λmax | ~430 nm | |
| UV-Vis | λmax 1 | ~245 nm |
| λmax 2 | ~300 nm | |
| λmax 3 | ~365 nm |
This table shows representative spectroscopic data for a fluorescent β-carboline derivative and serves as an example of the data that would be determined for 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-.
Sample Preparation and Extraction Methodologies from Complex Matrices
The effective extraction of 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- from complex matrices such as biological fluids, plant materials, or food products is a critical prerequisite for accurate analysis. The choice of extraction method depends on the nature of the sample and the concentration of the analyte.
Liquid-Liquid Extraction (LLE): This is a classic method where the sample is partitioned between two immiscible liquids. For the extraction of β-carbolines, the pH of the aqueous sample is typically adjusted to a basic pH to ensure the compounds are in their free base form, which is more soluble in organic solvents like dichloromethane, chloroform, or ethyl acetate.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that has largely replaced LLE. It involves passing the sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-, a reverse-phase sorbent (e.g., C18) or a cation-exchange sorbent could be employed, depending on the sample matrix and the desired level of cleanup. SPE offers the advantages of higher recovery, reduced solvent consumption, and the ability to concentrate the analyte.
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Biosynthetic Pathways and Natural Occurrence of Nitrated β-Carbolines
β-Carboline alkaloids are widely distributed in nature, found in various plants, foods, and even formed endogenously in mammals, including humans. mdpi.comnih.govmdpi.comnih.gov Their biosynthesis typically involves the Pictet-Spengler reaction of tryptamine (B22526) or tryptophan with aldehydes or α-keto acids. mdpi.comnih.gov While the presence of the basic β-carboline skeleton is well-documented, the natural occurrence of their nitrated derivatives, such as 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-, remains an open and intriguing question.
Laboratory synthesis of nitro-β-carbolines is well-established, typically involving the nitration of a harman (B1672943) precursor. researchgate.netacs.org However, the potential for in vivo or natural formation warrants significant investigation. Endogenous and dietary nitrites can produce reactive nitrogen species (RNS) within biological systems. nih.gov These RNS are capable of reacting with various biomolecules, suggesting a plausible, albeit currently hypothetical, pathway for the nitration of endogenous or dietary β-carbolines.
Future research should focus on:
Screening Natural Sources: A systematic search for 6-nitro-β-carbolines in plants, marine organisms, and microorganisms known to produce other β-carboline alkaloids. nih.govmdpi.com
Investigating Endogenous Formation: Studies to determine if endogenous β-carbolines can be nitrated under physiological or pathological conditions associated with high levels of RNS, such as inflammation.
Elucidating Enzymatic Pathways: Exploring the possibility of enzymatic nitration. While enzymes like cytochrome P450 are known to perform nitration on tryptophan, it is unknown if they or other enzymes can act on the β-carboline scaffold itself.
The discovery of naturally occurring nitrated β-carbolines would have significant implications, suggesting they may play a role in biological signaling or defense mechanisms and opening new avenues for understanding their toxicological or pharmacological relevance.
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) to Elucidate Comprehensive Mechanisms
To move beyond the study of single-target interactions, a systems-level understanding of the biological effects of 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- is essential. The integration of "omics" technologies offers a powerful approach to capture the complex, network-level changes induced by this compound within a cell or organism.
Transcriptomics: Analyzing changes in gene expression (mRNA levels) following treatment with the compound can reveal the genetic pathways that are activated or suppressed. This can provide clues about the cellular response, potential mechanisms of action, and off-target effects. For example, transcriptomic analysis has been used to identify molecular pathways affected by other therapeutic agents, such as beta-blockers in heart failure. nih.gov
Proteomics: This technology identifies and quantifies the entire set of proteins in a biological sample. By comparing the proteome of treated versus untreated cells, researchers can identify changes in protein abundance, post-translational modifications, and protein-protein interactions. This can directly pinpoint the proteins and cellular machinery that are impacted by the compound. A key proteomics technique involves using affinity-purified protein complexes to reliably identify specific protein interaction partners. core.ac.uk
Metabolomics: This approach focuses on the global profile of metabolites. Studies on related β-carbolines, such as harmaline (B1672942) and harmine (B1663883), have successfully used liquid chromatography/mass spectrometry (LC/MS) to identify their metabolic pathways. nih.gov Applying metabolomics to 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- would illuminate how it is metabolized, identify its breakdown products, and reveal its impact on cellular metabolic networks.
By integrating data from these omics platforms, researchers can construct a comprehensive picture of the compound's mechanism of action, moving from a single target to a network-wide perspective. This holistic view is crucial for predicting its efficacy, potential toxicity, and for identifying biomarkers of response.
Development of Advanced Computational Models for Predictive Research (e.g., AI/Machine Learning in Drug Discovery)
The traditional drug discovery process is notoriously slow and expensive. longdom.org Advanced computational models, particularly those powered by artificial intelligence (AI) and machine learning (ML), are revolutionizing this field by enabling rapid, large-scale analysis and prediction. mdpi.comjapsonline.com These technologies hold immense promise for accelerating research on 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- and its derivatives.
Key applications include:
Predicting Bioactivity and Toxicity: ML algorithms can be trained on large datasets of chemical structures and their known biological activities to predict the properties of new or untested compounds. nih.gov This allows for the in silico screening of virtual libraries of β-carboline derivatives to identify candidates with the highest probability of desired activity and lowest risk of toxicity, prioritizing them for synthesis and experimental testing. mdpi.com
Target Identification and Validation: Computational methods like reverse docking and pharmacophore modeling can be used to screen a compound against a vast array of known protein structures. researchgate.net This can predict potential biological targets and help elucidate the compound's mechanism of action. mdpi.com For example, computational screening has been used to identify potential targets for β-carboline alkaloids against the SARS-CoV-2 main protease. nih.gov
Generative Models for Novel Compound Design: Advanced AI techniques, such as deep learning and generative models, can design entirely new molecules. nih.gov By providing the model with a desired activity profile, it can generate novel β-carboline structures optimized for specific targets, potentially leading to compounds with enhanced potency and selectivity.
The table below summarizes some of the machine learning approaches and their applications relevant to the study of β-carboline derivatives.
| Computational Approach | Application in β-Carboline Research | Potential Outcome |
| Machine Learning (e.g., Random Forest, SVM) | Predict biological activity (e.g., antibacterial, antifungal) from molecular structure or biosynthetic gene clusters. nih.govresearchgate.net | Prioritization of derivatives for synthesis; discovery of new therapeutic uses. |
| Deep Learning (e.g., Graph Neural Networks) | Predict drug-target interactions and physicochemical properties with high accuracy. nih.gov | Enhanced virtual screening; optimization of drug-like properties. |
| Molecular Docking & Dynamics Simulations | Simulate the binding of β-carbolines to the active site of target proteins (e.g., MAO-A). nih.gov | Elucidation of binding modes; rational design of more potent inhibitors. |
| Pharmacophore Modeling | Identify the essential 3D structural features required for biological activity. | Design of novel scaffolds with improved target affinity and selectivity. |
These computational tools will enable a more rational, hypothesis-driven approach to drug discovery, significantly reducing the time and resources required to develop new therapeutic agents based on the 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- scaffold.
Investigation of 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- as a Chemical Probe for Novel Biological Targets
A chemical probe is a small molecule designed to selectively engage a specific protein target in a complex biological system, enabling the study of that target's function. nih.gov The unique structure of 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- makes it an interesting candidate for development into a chemical probe to explore new biological landscapes.
The β-carboline scaffold is a "privileged structure," meaning it is capable of binding to multiple, diverse biological targets. This versatility, combined with the specific chemical properties imparted by the nitro group, provides a strong foundation for probe development. The nitro group can serve multiple functions: it can act as a key interaction point with a target protein, or it can be chemically modified into other functional groups (like an amine) to attach tags for visualization or affinity purification. The synthesis of a 6-amino derivative from a 6-nitro precursor has been demonstrated for a related heterocyclic system, highlighting a viable chemical strategy. nih.gov
Future research in this area would involve:
Affinity-Based Proteomics: Attaching a reactive group or a tag (like biotin) to the 6-position of the molecule (via reduction of the nitro group) would allow researchers to "fish" for its binding partners in cell lysates. The captured proteins can then be identified using mass spectrometry, revealing novel biological targets.
Target Engagement Assays: Developing assays to confirm that the compound binds to its intended target within living cells is a critical step. nih.gov This validates the probe's utility for studying the target's function in a physiological context.
Phenotypic Screening: Using the compound in cell-based assays to screen for interesting biological effects (phenotypes). Once a phenotype is observed, the probe can be used to identify the specific protein target responsible for that effect, thus linking a target to a function.
By developing 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- and its derivatives into a suite of chemical probes, the scientific community can gain powerful tools to interrogate biological systems, uncover novel drug targets, and better understand the complex pathways underlying health and disease.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-methyl-6-nitro-9H-pyrido[3,4-b]indole, and how can tautomerism be addressed during characterization?
- Synthesis : Base synthesis routes involve nitration of 1-methyl-β-carboline derivatives. For example, nitration of 1-methyl-9H-pyrido[3,4-b]indole using nitric acid in a controlled acidic medium (e.g., H2SO4) at low temperatures (~0–5°C) to avoid over-nitration or decomposition .
- Tautomerism : The compound may exhibit tautomerism between the pyrido and indole moieties. Use NMR spectroscopy (1H and 13C) to detect proton shifts and X-ray crystallography to confirm the dominant tautomeric form. Computational modeling (DFT) can predict stability trends .
Q. How should researchers assess the stability and storage conditions for 1-methyl-6-nitro-β-carboline derivatives?
- Stability : The nitro group introduces thermal sensitivity. Store under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation. Monitor decomposition via HPLC-UV or LC-MS over time, checking for byproducts like nitro-reduced amines or oxidized species .
- Decomposition : Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing toxic NOx gases. Use FTIR to detect gas-phase byproducts during thermal stress testing .
Q. What analytical techniques are critical for purity assessment of this compound?
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) resolves impurities. Compare retention times against known standards (e.g., norharman derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical for C12H10N3O2: 228.0775). MALDI-TOF with norharman as a matrix may enhance ionization efficiency .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro vs. methoxy groups) influence the pharmacological activity of β-carboline derivatives?
- Structure-Activity Relationship (SAR) : Nitro groups enhance electrophilicity, potentially increasing DNA intercalation or enzyme inhibition (e.g., topoisomerase I). Compare with 6-methoxy-1-methyl derivatives (e.g., harmaline), which show stronger MAO-A inhibition due to electron-donating groups .
- Experimental Design : Use in vitro assays (e.g., fluorescence-based DNA binding, enzyme inhibition kinetics) paired with molecular docking to map interactions with biological targets .
Q. What strategies resolve contradictions in reported toxicity data for nitro-substituted β-carbolines?
- Data Discrepancies : LD50 values vary by substitution pattern and administration route. For example, intraperitoneal LD50 for 1-methyl-7-nonyloxy derivatives in mice is 150 mg/kg, while intravenous LD50 for the parent compound is 100 mg/kg .
- Methodology : Perform dose-response studies in multiple models (e.g., zebrafish embryos, murine hepatocytes) to assess acute vs. chronic toxicity. Use metabolomics to identify toxic metabolites (e.g., nitroso intermediates) .
Q. How can researchers investigate the environmental fate of nitro-β-carbolines, particularly degradation pathways?
- Degradation Studies : Simulate environmental conditions (UV light, microbial action) and track degradation via GC-MS or HPLC-MS/MS . Nitro groups may undergo reductive degradation to amines under anaerobic conditions .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to evaluate aquatic toxicity. Compare with regulatory thresholds (e.g., EPA ECOTOX database) .
Methodological Challenges and Solutions
Q. What are the limitations of current spectral databases for characterizing novel β-carboline analogs?
- Gaps : Many databases lack high-quality reference spectra for nitro-substituted β-carbolines. For example, NIST spectra for 1-methyl-6-nitro derivatives are absent .
- Workaround : Combine experimental data (NMR, IR) with computational prediction tools (e.g., ACD/Labs or MNova) to assign peaks. Cross-validate with synthetic intermediates .
Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?
- Process Optimization : Use microreactors for nitration to improve heat dissipation and reduce side reactions. Monitor reaction progress with in-line FTIR .
- Green Chemistry : Replace H2SO4 with ionic liquids (e.g., [BMIM][HSO4]) as recyclable catalysts. Solvent-free conditions may reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
